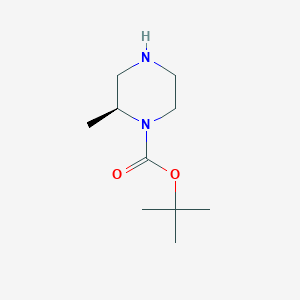

(S)-1-N-Boc-2-Methylpiperazine

説明

Significance of Chiral Nitrogen Heterocycles in Medicinal Chemistry and Asymmetric Catalysis

Chiral nitrogen heterocycles are fundamental structural motifs in a vast array of biologically active molecules and are crucial components in the field of asymmetric catalysis. nih.gov Their stereochemistry often dictates the pharmacological and toxicological profiles of drug candidates, as the specific three-dimensional arrangement of atoms is critical for precise interactions with biological targets such as enzymes and receptors. nih.gov The development of methods for the asymmetric synthesis of these heterocycles is a major focus of research, aiming to produce single enantiomers of chiral drugs. rsc.orgnih.govmdpi.com

In asymmetric catalysis, chiral nitrogen heterocycles are frequently employed as ligands for transition metals or as organocatalysts themselves. acs.orgacs.orgnih.gov These chiral catalysts are instrumental in the enantioselective synthesis of a wide range of molecules, enabling the production of compounds with high optical purity. nih.gov The modular nature of many chiral nitrogen heterocycles allows for the fine-tuning of their steric and electronic properties to achieve high levels of stereocontrol in chemical transformations. acs.org

The Pivotal Role of Piperazine (B1678402) Scaffolds in Bioactive Molecules

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. rsc.orgrsc.org This six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions offers a versatile platform for the introduction of various substituents, allowing for the modulation of a molecule's physicochemical properties, such as solubility and lipophilicity. rsc.orgmdpi.com The presence of two nitrogen atoms also provides opportunities for multiple points of interaction with biological targets, often through hydrogen bonding. mdpi.com

Piperazine-containing compounds have demonstrated a broad spectrum of biological activities, including antipsychotic, antidepressant, antihistamine, and anticancer effects. rsc.org The structural diversity of the piperazine core is, however, often underexplored, with a majority of piperazine-containing drugs being substituted only at the nitrogen atoms. rsc.org This highlights the significant potential for the development of novel therapeutics based on carbon-substituted piperazine derivatives. rsc.org

Overview of (S)-1-N-Boc-2-Methylpiperazine as a Stereodefined Building Block

This compound is a chiral piperazine derivative that has gained significant attention as a versatile building block in organic synthesis. It features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a methyl group at the C2 position with a defined (S)-stereochemistry. The Boc group provides protection to the nitrogen atom during synthetic transformations and can be easily removed under acidic conditions, allowing for further functionalization. nih.gov The chiral center at the C2 position makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals and other complex molecules. rsc.org

This compound serves as a critical intermediate in the development of a variety of therapeutic agents, including antipsychotics and protease inhibitors. rsc.org Its utility lies in its ability to introduce a specific stereochemistry into a target molecule, which is often crucial for its biological activity. rsc.org

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₂ | acs.org |

| Molecular Weight | 200.28 g/mol | acs.org |

| Appearance | Solid | acs.org |

| CAS Number | 169447-70-5 | nih.gov |

The synthesis of this compound is typically achieved from (S)-2-methylpiperazine through a reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to introduce the Boc protecting group. nih.gov The purification is often carried out using flash chromatography to yield the desired product. nih.gov

Spectroscopic Data for this compound

| Technique | Data | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.26 (3H, d), 1.49 (9H, s), 2.1 (1H, s), 2.7 (1H, m), 2.85 (1H, m), 3.0 (3H, m), 3.8 (1H, m), 4.2 (1H, m) | nih.gov |

| LC/MS (m/z) | 201 (M+H) | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

tert-butyl (2S)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATRVIMZZZVHMP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435290 | |

| Record name | tert-Butyl (2S)-2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169447-70-5 | |

| Record name | 1,1-Dimethylethyl (2S)-2-methyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169447-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2S)-2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-methylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 1 N Boc 2 Methylpiperazine

Strategies for the Stereoselective Construction of the Piperazine (B1678402) Core

The primary challenge in synthesizing (S)-1-N-Boc-2-methylpiperazine lies in establishing the stereocenter at the C2 position with high enantiopurity. Various strategies have been developed to address this, ranging from the use of naturally occurring chiral molecules to sophisticated catalytic systems.

Chiral Pool Approaches Utilizing Amino Acid Precursors

A prevalent strategy for asymmetric synthesis involves the use of the "chiral pool," which utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. researchgate.net α-Amino acids are particularly suitable precursors for the synthesis of chiral piperazines. beilstein-journals.org For the synthesis of (S)-2-methylpiperazine, (S)-alanine is an ideal starting material. A general method involves converting the optically pure amino acid into a chiral amino acid ester hydrochloride, which then undergoes a series of reactions, including cyclization and reduction, to form the piperazine ring. google.com This approach effectively transfers the inherent chirality of the amino acid to the final piperazine product. For instance, (S)-alanine derivatives can be used to construct chiral cis-2,5-disubstituted piperazines. nih.gov Similarly, commercially available (2S)-piperazine-2-carboxylic acid dihydrochloride, itself derived from an amino acid, can serve as a starting point for elaborating 2-substituted piperazines. researchgate.net

Asymmetric Catalysis in the Formation of the (S)-Configuration

Asymmetric catalysis offers a powerful and efficient means to generate chiral molecules from prochiral substrates. Several catalytic methods have been successfully applied to the synthesis of chiral piperazines.

One notable method is the asymmetric hydrogenation of pyrazine (B50134) precursors. An iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides has been developed, affording a range of chiral piperazines with high enantioselectivity (up to 96% ee). acs.org Another approach is the enantioselective desymmetrization of centrosymmetric piperazines, such as 2,5-trans-dimethylpiperazine, through acylation using chiral 4-(dimethylamino)pyridine (DMAP) analogues as catalysts. nih.gov

Furthermore, palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones provides access to highly enantioenriched α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. nih.gov Chiral piperazines themselves can also act as catalysts; for example, the dilithium (B8592608) salt of (2S,5S)-2,5-dialkyl substituted piperazines has been shown to effectively catalyze the enantioselective addition of dialkylzincs to aryl aldehydes, achieving high enantiomeric excesses. rsc.orgrsc.org

| Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Configuration |

|---|---|---|---|

| Toluene | 99 | 94 | R |

| Hexane (B92381) | 99 | 92 | R |

| Ether | 99 | 23 | R |

| Tetrahydrofuran (B95107) (THF) | 99 | 10 | R |

Enantioselective Synthesis via Chiral Auxiliary-Based Routes

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This method is a cornerstone of asymmetric synthesis.

The use of chiral auxiliaries is a well-established method for preparing enantiopure piperazines. beilstein-journals.org A prominent example involves the use of (R)-(–)-phenylglycinol as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine. nih.govrsc.org In this route, the auxiliary directs the stereochemical outcome of subsequent reactions. The process typically involves condensation with a protected amino acid, cyclization, and subsequent modification before the auxiliary is cleaved to yield the chiral piperazine. nih.gov Another strategy employs a removable α-methylbenzyl group on one of the piperazine nitrogens, which effectively directs the stereochemistry of α-functionalization before being removed via catalytic hydrogenation. beilstein-journals.org Various oxazolidinones, often derived from α-amino acids like L-phenylalanine and L-valine, have also been developed as versatile chiral auxiliaries for asymmetric synthesis. acs.orgthieme-connect.com

Diastereoselective Synthesis through Oxopiperazine Intermediates

A highly effective and common strategy for constructing substituted chiral piperazines involves the formation of a chiral oxopiperazine (or piperazin-2-one) intermediate. researchgate.netnih.gov The existing stereocenter on the oxopiperazine ring, often derived from a chiral pool source or an auxiliary, directs the diastereoselective introduction of new substituents.

A well-documented synthesis of (R)-(+)-2-methylpiperazine utilizes a protected 2-oxopiperazine derived from (R)-(–)-phenylglycinol. nih.govrsc.org The key step is the diastereoselective methylation at the C3 position of the oxopiperazine ring, which proceeds with high diastereomeric excess (>90% de) to install the methyl group. nih.govrsc.org The final chiral 2-methylpiperazine (B152721) is then obtained through reduction of the amide carbonyl and removal of the chiral auxiliary. nih.govrsc.org This approach allows for the controlled construction of the desired stereocenter. The reduction of the oxopiperazine intermediate itself can be controlled; depending on the reaction conditions using reagents like lithium aluminum hydride (LiAlH₄), either piperazines or tetrahydropyrazines can be formed. researchgate.net

Protecting Group Chemistry in Piperazine Synthesis

Protecting group chemistry is fundamental to the synthesis of monosubstituted and differentially substituted piperazines like this compound. mdpi.com Since piperazine has two secondary amine functionalities with similar reactivity, selective functionalization at one nitrogen while leaving the other free for subsequent reactions is a significant challenge.

The most common strategy involves the introduction of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, onto one of the nitrogen atoms. mdpi.com The Boc group is ideal due to its stability under many reaction conditions and its facile removal under acidic conditions. A standard procedure for preparing this compound involves the direct reaction of (S)-2-methylpiperazine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). guidechem.comchemicalbook.comchemicalbook.com

The choice of protecting groups is critical for multi-step syntheses, and an orthogonal protection strategy is often required. researchgate.net This involves using multiple protecting groups (e.g., Boc, Cbz, Fmoc) that can be removed selectively under different conditions. For example, the reactivity of N,N′-diBoc-piperazine and N-Boc-N′-Cbz-piperazine in photoredox-catalyzed C-H alkylation reactions highlights how different protecting groups can influence site-selectivity. bohrium.com The ability to protect one nitrogen while functionalizing the other is the key principle that enables the synthesis of complex piperazine derivatives. mdpi.com

The Role and Selectivity of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. chemicalbook.comiris-biotech.de In the context of piperazine chemistry, the N-Boc group plays a crucial role in controlling reactivity and enabling regioselective functionalization. chemicalbook.comwhiterose.ac.uk

The introduction of a single Boc group onto the piperazine ring is a key step. The less hindered nitrogen of an unsymmetrical piperazine, such as 2-methylpiperazine, can be selectively protected. This selective protection is often achieved by reacting the piperazine with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions. chemicalbook.com The selectivity arises from the steric hindrance imposed by the methyl group at the 2-position, which directs the bulky Boc group to the less substituted nitrogen at the 4-position. However, direct mono-Boc protection can sometimes lead to mixtures of mono- and di-protected products, necessitating careful optimization of reaction conditions or purification steps. chemicalbook.comresearchgate.net

The Boc group's electron-withdrawing nature deactivates the nitrogen to which it is attached, thereby preventing it from participating in subsequent reactions. This deactivation allows for selective manipulation of the unprotected secondary amine, which remains nucleophilic. whiterose.ac.uk This selective protection is fundamental for the synthesis of specifically substituted piperazine derivatives.

| Feature | Description |

| Stability | Stable to a wide range of non-acidic reagents. |

| Introduction | Typically introduced using di-tert-butyl dicarbonate (Boc₂O). |

| Removal | Easily cleaved under acidic conditions (e.g., trifluoroacetic acid). iris-biotech.de |

| Selectivity | In unsymmetrical piperazines, it preferentially protects the less sterically hindered nitrogen. |

Orthogonal Protection Strategies for Multifunctional Piperazine Derivatives

For the synthesis of complex, multifunctional piperazine derivatives, an orthogonal protection strategy is essential. researchgate.netbham.ac.uk This strategy involves the use of multiple protecting groups that can be removed under different, specific conditions without affecting the others. iris-biotech.desigmaaldrich.com This allows for the sequential functionalization of different positions on the piperazine ring.

In the case of piperazines, one nitrogen can be protected with a Boc group, while the other can be protected with a group that is stable to acid but labile to other conditions. Common orthogonal partners for the Boc group include:

Benzyl (Bn) group: Removed by hydrogenolysis.

Fluorenylmethyloxycarbonyl (Fmoc) group: Cleaved by a base, such as piperidine. iris-biotech.de

Carbobenzyloxy (Cbz) group: Removed by hydrogenolysis.

This approach enables the selective deprotection and subsequent reaction at either nitrogen atom, providing a versatile route to a wide array of substituted piperazines. researchgate.net For instance, starting from a bis-protected piperazine, one group can be removed to allow for alkylation or acylation at that nitrogen, followed by the removal of the second protecting group to functionalize the other nitrogen. researchgate.net

| Protecting Group | Removal Conditions | Orthogonal to Boc? |

| Boc | Acid (e.g., TFA) | - |

| Fmoc | Base (e.g., Piperidine) iris-biotech.de | Yes |

| Cbz | Hydrogenolysis | Yes |

| Benzyl (Bn) | Hydrogenolysis | Yes |

Regioselective Functionalization of Piperazine Rings

The ability to selectively introduce functional groups at specific positions of the piperazine ring is crucial for synthesizing desired target molecules.

Selective Alkylation and Acylation Reactions on 2-Methylpiperazine

Once mono-N-Boc protection of 2-methylpiperazine is achieved, the remaining secondary amine is available for various functionalization reactions. Selective alkylation and acylation are common transformations. researchgate.net The nucleophilic secondary amine readily reacts with a variety of electrophiles, such as alkyl halides and acyl chlorides. The reaction conditions, including the choice of base and solvent, can be optimized to achieve high yields and minimize side reactions. smolecule.com For example, the use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is common to prevent competition with the piperazine nitrogen.

Stereoselective Alkylation of Chiral 2-Methyl-4-Protected Piperazines

When starting with an enantiomerically pure chiral piperazine, such as (S)-2-methylpiperazine, maintaining stereochemical integrity during subsequent reactions is paramount. Stereoselective alkylation of the N-4 protected piperazine allows for the introduction of a substituent at the N-1 position while preserving the stereocenter at C-2. google.compublic.lu

The stereochemical outcome of these alkylations can be influenced by the nature of the protecting group at N-4, the electrophile, and the reaction conditions. nih.gov For instance, palladium-catalyzed asymmetric allylic alkylation has been shown to be an effective method for the enantioselective synthesis of substituted piperazines. caltech.edu The use of chiral ligands in these catalytic systems can induce high levels of stereocontrol.

Novel Synthetic Approaches to this compound

The direct and efficient synthesis of this compound is of significant interest.

Preparation from (S)-2-Methylpiperazine and Di-tert-butyl Dicarbonate

The most direct route to this compound involves the reaction of commercially available (S)-2-methylpiperazine with di-tert-butyl dicarbonate (Boc₂O). chemicalbook.comguidechem.com This reaction aims for the regioselective protection of the N-1 nitrogen.

A common procedure involves dissolving (S)-2-methylpiperazine in a suitable solvent, such as tetrahydrofuran (THF) or methanol. chemicalbook.comguidechem.com A base, often triethylamine (B128534) or sodium carbonate, is added to neutralize the acid formed during the reaction. guidechem.com The Boc₂O is then added, typically at a controlled temperature to manage the exothermicity and improve selectivity.

One reported synthesis involves treating a solution of (S)-2-methylpiperazine in THF with n-butyllithium, followed by the addition of tert-butyldimethylsilyl chloride (TBDMSCl) and then (Boc)₂O. chemicalbook.com This multi-step, one-pot procedure yielded this compound in high yield (93%). chemicalbook.com Another method describes the reaction of (S)-2-methylpiperazine with Boc₂O in the presence of triethylamine in methanol, which also provides the desired product. guidechem.com

Table of Synthetic Procedures:

| Starting Material | Reagents | Solvent | Yield | Reference |

| (S)-2-Methylpiperazine | 1. n-BuLi 2. TBDMSCl 3. (Boc)₂O | THF | 93% | chemicalbook.com |

| (S)-2-Methylpiperazine | (Boc)₂O, Triethylamine | Methanol | - | guidechem.com |

Enzymatic Kinetic Resolution for Enantiomeric Purity Enhancement

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds by taking advantage of the stereoselectivity of enzymes. Lipases are commonly employed for this purpose, catalyzing reactions like hydrolysis or acylation at different rates for each enantiomer of a racemic mixture.

Detailed Research Findings:

For piperazine derivatives, lipases have demonstrated high efficacy in separating enantiomers. Specifically, Candida antarctica lipase (B570770) A (CAL-A) is highly effective in the kinetic resolution of N-Boc-piperazine-2-carboxylic acid methyl esters. smolecule.com This process typically involves the enantioselective N-acylation of the piperazine. smolecule.com The enzyme catalyzes the acylation of one enantiomer, leaving the other unreacted and thus allowing for their separation. The enantioselectivity of this reaction, often expressed as the enantiomeric ratio (E), can be very high, with reported values exceeding 200. smolecule.com

The choice of solvent and acyl donor is crucial for the success of the resolution. Research has shown that tert-butyl methyl ether (TBME) is an efficient solvent for the CAL-A catalyzed N-acylation, using 2,2,2-trifluoroethyl butanoate as the acyl donor. smolecule.com These conditions provide excellent selectivity under mild reaction parameters. smolecule.com Furthermore, dynamic kinetic resolution (DKR) methods have been developed, which combine the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. DKR strategies can significantly improve the theoretical maximum yield of the desired enantiomer, with studies reporting yields of up to 75% for the (S)-enantiomer after 48 hours. Lipase-catalyzed kinetic resolution represents a potent enzymatic approach for producing enantiomerically pure piperazine derivatives. smolecule.comsmolecule.com

Table 1: Enzymatic Kinetic Resolution of Piperazine Derivatives

| Enzyme | Substrate Type | Acyl Donor | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase A (CAL-A) | N-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-trifluoroethyl butanoate | tert-butyl methyl ether (TBME) | High enantioselectivity (E > 200) in N-acylation. | smolecule.com |

Lithiation/Trapping Methodologies for N-Boc Piperazines

Direct C-H functionalization via lithiation and subsequent trapping with an electrophile is a highly effective method for introducing substituents at the α-carbon of N-Boc protected nitrogen heterocycles. beilstein-journals.org This strategy has been successfully applied to the synthesis of α-substituted piperazines. acs.orgresearchgate.net

Detailed Research Findings:

The process involves the deprotonation of the α-proton of an N-Boc piperazine using a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), to form a lithiated intermediate. beilstein-journals.orgacs.org This intermediate is then "trapped" by an electrophile to yield the α-substituted product. acs.org Researchers have developed general and simplified procedures for this racemic lithiation/trapping process. acs.orgacs.org For instance, treating N-Boc-N'-benzyl piperazine with s-BuLi in THF at -78 °C, followed by the addition of an electrophile like methyl iodide, yields α-substituted piperazines in good yields. acs.orgwhiterose.ac.uk

A significant advancement in this area is the development of asymmetric lithiation/trapping, which allows for the synthesis of enantiopure piperazines. nih.gov This is typically achieved by using a chiral ligand in conjunction with the organolithium base. whiterose.ac.uk The combination of s-BuLi with the chiral diamine (-)-sparteine (B7772259) or a (+)-sparteine surrogate has been instrumental in the asymmetric functionalization of the piperazine ring. nih.gov

One study detailed the asymmetric synthesis of this compound (referred to as (S)-176 in the study) from N-Boc-N'-benzyl piperazine. whiterose.ac.uk The reaction using s-BuLi/(-)-sparteine followed by trapping with methyl iodide initially gave a modest yield and enantiomeric ratio (er). whiterose.ac.uk However, the enantioselectivity was greatly improved by employing a "diamine switch" strategy. After the initial lithiation with s-BuLi/(-)-sparteine, the addition of TMEDA before the electrophile trap increased the yield to 43% and the enantiomeric ratio to 87:13 er. whiterose.ac.uk This improvement is attributed to the displacement of the chiral ligand by TMEDA, which reduces steric hindrance around the organolithium intermediate and facilitates a faster, more selective reaction with the electrophile. whiterose.ac.uk

The optimization of these methodologies often involves the use of in situ IR spectroscopy to determine ideal lithiation times. acs.orgnih.gov The nature of the distal N-substituent on the piperazine ring and the choice of electrophile have also been found to be critical factors that affect the yield and enantioselectivity of the reaction. whiterose.ac.uknih.gov

Table 2: Lithiation/Trapping of N-Boc-N'-benzyl piperazine

| Base/Ligand | Electrophile | Solvent | Key Finding | Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|---|

| s-BuLi | Methyl Iodide (MeI) | THF | Racemic synthesis of 2-methyl derivative. | 60% | N/A | acs.orgwhiterose.ac.uk |

| s-BuLi / (-)-sparteine | Methyl Iodide (MeI) | Et₂O | Asymmetric synthesis of (S)-2-methyl derivative. | 33% | 61:39 | whiterose.ac.uk |

Applications of S 1 N Boc 2 Methylpiperazine in Complex Molecule Synthesis

Role as a Chiral Building Block in Pharmaceutical Intermediates

(S)-1-N-Boc-2-methylpiperazine is highly valued as a chiral building block in the synthesis of pharmaceutical intermediates. lookchem.comcymitquimica.com Chiral building blocks are essential in modern drug development, as the stereochemistry of a molecule often dictates its biological activity. The specific (S)-configuration at the C2 position is critical for enantioselective synthesis, allowing for the creation of single-enantiomer drugs that can interact with biological targets, such as proteins and enzymes, with high specificity. a2bchem.com This specificity can lead to improved efficacy and reduced side effects compared to racemic mixtures.

The compound's utility stems from its bifunctional nature: the Boc-protected nitrogen allows for selective reactions at the other nitrogen atom, and the inherent chirality guides the stereochemical outcome of subsequent synthetic steps. chemicalbook.comacs.org It is a key intermediate for a variety of complex therapeutic agents, where the methylpiperazine moiety is a core structural feature. lookchem.comechemi.com For instance, the selective Boc protection of (S)-2-methylpiperazine is a key first step in the multi-step synthesis of advanced pharmaceutical ingredients, such as the reversible Bruton's tyrosine kinase (BTK) inhibitor GDC-0853. acs.org

Utilization in Enantioselective Drug Design and Discovery

The enantiopure nature of this compound is fundamental to its application in enantioselective drug design. The specific three-dimensional arrangement of atoms is often a prerequisite for a drug's ability to bind to its intended biological target. The methylpiperazine scaffold is a common feature in many biologically active molecules, and using a specific enantiomer like the (S)-isomer is a key strategy in drug discovery to optimize potency and selectivity. nih.gov

The piperazine (B1678402) ring is a structural component found in numerous antipsychotic medications used to treat conditions like schizophrenia. mdpi.comcsic.es this compound serves as a critical intermediate in the synthesis of certain antipsychotic agents. While many second-generation antipsychotics like Cariprazine and Aripiprazole Lauroxyl incorporate a piperazine moiety, the use of specific chiral-substituted piperazines like the (S)-2-methyl derivative is a strategic choice to enhance interaction with central nervous system (CNS) receptors. mdpi.com The synthesis of these complex molecules often involves coupling the piperazine intermediate with other aromatic or heterocyclic systems. mdpi.com

Beyond specific antipsychotics, the piperazine scaffold is a privileged structure in the broader field of Central Nervous System (CNS) drug synthesis. mdpi.comcsic.es The ability of the piperazine nitrogen atoms to be protonated at physiological pH allows them to interact with various neurotransmitter receptors. The incorporation of this compound or its derivatives into potential CNS drugs is a strategy to achieve desired pharmacological profiles. A review of drugs approved between 2011 and 2023 shows that CNS receptor modulators represent the second-largest group of piperazine-containing therapeutics, highlighting the scaffold's importance in this area. mdpi.com

This compound and its derivatives are instrumental in the construction of targeted therapies like kinase and protease inhibitors. Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature a piperazine ring that plays a role in optimizing physicochemical properties and binding to the target kinase. mdpi.comcsic.esed.ac.uk The specific (S)-stereochemistry of the methyl group can be crucial for fitting into the binding pocket of the target protein. For example, the synthesis of the BTK inhibitor GDC-0853 involves the use of (S)-2-methylpiperazine, which is subsequently protected with a Boc group. acs.org

Similarly, in the field of protease-targeted therapies, the piperazine scaffold is used to build potent inhibitors. researchgate.net Research into non-covalent inhibitors for the main protease (Mpro) of SARS-CoV-2 has involved the use of trisubstituted piperazine scaffolds to achieve high potency and selectivity. researchgate.netnih.govnih.gov

The C-C chemokine receptor 5 (CCR5) is a key co-receptor for HIV-1 entry into host cells, making it a critical target for antiviral drugs. plos.org Piperazine derivatives have been a focus in the development of small-molecule CCR5 antagonists. nih.govplos.org Research has shown that molecules incorporating a methylpiperazine structure are effective in blocking the CCR5 receptor. nih.gov Specifically, the related isomer (S)-4-N-Boc-2-methylpiperazine is used as a reactant in the synthesis of CCR5 antagonists with anti-HIV-1 activity. lookchem.comsigmaaldrich.comhspchem.comhsppharma.com The basic nitrogen center of the piperazine ring is often a key feature for interacting with the Glu283 residue of the CCR5 receptor, which is critical for antagonist activity. plos.org

(S)-methylpiperazine derivatives are also employed in the development of opioid receptor antagonists. lookchem.comsigmaaldrich.comhspchem.comchemicalbook.com These antagonists are important for treating opioid addiction and related disorders. lookchem.com N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a class of opioid receptor antagonists. acs.org Research has shown that (S)-1-phenylpropyl-3-methy-4-(3-hydroxyphenyl)piperazine acts as a potent, nonselective pure opioid receptor antagonist. acs.org The synthesis of these molecules often starts from chiral methylpiperazine building blocks, demonstrating the value of compounds like this compound and its isomers in this therapeutic area. hsppharma.comnih.gov

Data on Applications

| Application Area | Drug Target/Class | Role of (S)-Methylpiperazine Scaffold | Example/Finding |

|---|---|---|---|

| Oncology | Kinase Inhibitors (e.g., BTK) | Core structural component for binding and optimizing properties. mdpi.com | Used in the synthesis of the BTK inhibitor GDC-0853. acs.org |

| Antiviral | CCR5 Antagonists (Anti-HIV-1) | Provides a key basic nitrogen center for receptor interaction. plos.org | The related isomer is a reactant for synthesizing CCR5 antagonists. lookchem.comsigmaaldrich.comhspchem.com |

| Central Nervous System | Antipsychotics | Serves as a precursor to modulate CNS receptors. mdpi.com | Identified as a critical intermediate for antipsychotic agents. |

| Central Nervous System | Opioid Receptor Antagonists | Forms the core of a class of pure opioid antagonists. acs.orgnih.gov | Derivatives show potent antagonist activity at μ, δ, and κ opioid receptors. nih.gov |

| Antiviral | Protease Inhibitors (e.g., SARS-CoV-2 Mpro) | Forms the scaffold for building potent and selective inhibitors. researchgate.net | Trisubstituted piperazine derivatives act as non-covalent Mpro inhibitors. researchgate.net |

Agents for Human Growth Hormone Secretagogue Receptor Modulation

While direct evidence for the use of this compound in the synthesis of human growth hormone secretagogue receptor modulators is not prominently documented, its positional isomer, (S)-4-N-Boc-2-methylpiperazine (also known as (S)-1-Boc-3-methylpiperazine), is a cited reactant for creating antagonists for this receptor. chemicalbook.comsigmaaldrich.comhspchem.com These antagonists are investigated for their potential in treating conditions like obesity by modulating growth hormone secretion. sigmaaldrich.comlookchem.com The synthesis of these biologically active molecules highlights the importance of the chiral methylpiperazine framework in designing compounds that interact with the human growth hormone secretagogue receptor. chemicalbook.comsigmaaldrich.com

Inhibitors of Fatty Acid Oxidation

In the field of metabolic disease research, inhibitors of fatty acid oxidation are of significant interest. The structural isomer (S)-4-N-Boc-2-methylpiperazine is utilized as a key reactant in the synthesis of these inhibitors. chemicalbook.comsigmaaldrich.com These compounds are being developed to target metabolic disorders related to the metabolism of fatty acids. lookchem.com The chiral nature of the methylpiperazine moiety is crucial for the biological activity of the resulting inhibitor molecules.

Preparation of Pyrazolo[3,4-b]pyridine Dual Pharmacophores as PDE4-Muscarinic Antagonists

This compound is explicitly used as a synthetic intermediate in the preparation of pyrazolo[3,4-b]pyridine-based dual pharmacophores. chemicalbook.comlookchem.comlookchem.com These molecules are designed to act as both phosphodiesterase 4 (PDE4) inhibitors and muscarinic receptor antagonists. chemicalbook.comlookchem.com Such dual-acting compounds have potential applications in the treatment of respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma. chemicalbook.com The unique structure of this compound facilitates the development of these more selective and effective therapeutic agents. chemicalbook.com The pyrazolo[3,4-b]pyridine scaffold itself is a core component in many pharmacologically active molecules. researchgate.netnih.govnih.gov

Intermediates for Quinolone Antibiotics

The development of new quinolone antibiotics to combat bacterial resistance is a critical area of research. nih.gov this compound serves as a key synthon in the creation of novel quinolone derivatives. nih.gov Specifically, it has been used in the microwave-assisted nucleophilic aromatic substitution of 7-chloro-quinoline acids to produce C-7 substituted quinolones. nih.gov This substitution at the C-7 position of the quinolone core is a well-established strategy to modulate the antibacterial spectrum and pharmacokinetic properties of the resulting antibiotic. nih.gov The use of the chiral (S)-isomer of 1-N-Boc-2-methylpiperazine is crucial for the stereospecific synthesis of these complex antibacterial agents.

Synthesis of Peptidomimetic Therapeutics

Peptidomimetics are compounds designed to mimic peptides but with improved stability and bioavailability. In the synthesis of benzamide (B126) peptidomimetics that act as non-ATP competitive inhibitors, the positional isomer (S)-4-N-Boc-2-methylpiperazine (tert-butyl (S)-3-methylpiperazine-1-carboxylate) is employed as a crucial reagent. chemicalbook.comlookchem.comnih.gov For instance, in the development of inhibitors for Cyclin-Dependent Kinase 2 (CDK2), this isomer is used to create specific N-terminal capping groups on the peptidomimetic scaffold through reductive amination. nih.gov This highlights the role of the chiral methylpiperazine structure in building complex molecules that can effectively mimic peptide interactions with biological targets. nih.gov

Contributions to Asymmetric Synthetic Methodologies

The inherent chirality of this compound makes it a valuable component in the development of new methods for asymmetric synthesis, particularly in the design of chiral ligands for catalysis.

Design of Chiral Ligands for Catalysis

This compound is utilized in the design and synthesis of chiral ligands for asymmetric catalysis. Asymmetric catalysis relies on chiral ligands to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product. The development of modular chiral ligands, where steric and electronic properties can be fine-tuned, is a key area of research. nih.gov

An example of its application is in the synthesis of phosphinooxazoline (PHOX) ligands. These P,N-ligands have demonstrated high efficiency in various metal-catalyzed reactions, including palladium-catalyzed asymmetric allylic alkylations. nih.gov The this compound moiety can be incorporated into the ligand structure, where its stereocenter influences the spatial arrangement of the catalytic complex, thereby directing the stereoselectivity of the reaction. The modular nature of ligands derived from such building blocks allows for the systematic optimization of the catalyst for specific transformations. nih.gov

Diastereoselective Transformations in Organic Synthesis

The inherent chirality of this compound and its derivatives is leveraged to direct the stereochemical outcome of subsequent reactions. A key strategy involves the diastereoselective functionalization of related piperazine scaffolds, such as 2-oxopiperazines, which can be derived from chiral precursors. For instance, the diastereoselective methylation of a 2-oxopiperazine intermediate has been reported to proceed with high diastereomeric excess (de), furnishing a methylated product in good yield. nih.gov This transformation highlights how the existing stereocenter at the C2 position can influence the approach of an electrophile.

Another significant application is seen in intramolecular hydroamination reactions. A highly diastereoselective intramolecular palladium-catalyzed hydroamination has been used as a key step in a modular synthesis of 2,6-disubstituted piperazines, yielding the trans isomer with high selectivity. nih.gov Furthermore, visible light-mediated photocatalysis offers a method for the diastereoselective epimerization of substituted piperazines. nih.gov This technique allows for the conversion of less stable, often more synthetically accessible, diastereomers into their more thermodynamically stable counterparts, providing a valuable tool for stereochemical editing. nih.gov

| Transformation | Key Reagent/Catalyst | Stereochemical Outcome | Reference |

| Diastereoselective Methylation | Methylating Agent | >90% de | nih.gov |

| Intramolecular Hydroamination | Palladium Catalyst | trans isomer | nih.gov |

| Photocatalytic Epimerization | Thiyl Radical / Light | More stable diastereomer | nih.gov |

Access to Polysubstituted Piperazines and Oxopiperazines with Defined Stereochemistry

The synthesis of polysubstituted piperazines and oxopiperazines with controlled stereochemistry is crucial for medicinal chemistry, as the substitution pattern significantly influences biological activity. researchgate.net this compound serves as a foundational scaffold for accessing such complex structures. Methodologies often rely on chiral pool starting materials, like amino acids, to construct the initial chiral piperazine ring. researchgate.net

An efficient and scalable route has been developed for orthogonally protected 2-oxopiperazines from corresponding diamines. researchgate.net These intermediates can undergo diastereoselective elaboration through metalation and reaction with electrophiles, leading to anti-3,5-disubstituted-oxopiperazines. researchgate.net The resulting oxopiperazines can then be reduced to the corresponding piperazines. researchgate.net This approach allows for the systematic exploration of chemical space around the piperazine core, which is vital for structure-activity relationship (SAR) studies. researchgate.netresearchgate.net The ability to selectively deprotect and functionalize either nitrogen atom further enhances the utility of these scaffolds in creating diverse libraries of compounds. researchgate.net

Stereoselective Decarboxylative Allylic Alkylation

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has emerged as a powerful method for creating quaternary stereocenters. nih.gov This reaction has been successfully applied to the enantioselective synthesis of α,α-disubstituted piperazin-2-ones. researchgate.netacs.org In this process, an allyl enol carbonate substrate undergoes palladium-catalyzed decarboxylation to generate an enolate in situ, which then attacks a π-allylpalladium complex. nih.gov

Using a chiral palladium catalyst, often derived from a PHOX ligand (phosphine-oxazoline), N-Boc-protected piperazin-2-one (B30754) substrates can be converted to chiral α,α-disubstituted piperazinones in high yields and enantioselectivity. researchgate.netacs.org These chiral products are valuable as they can be deprotected and reduced to gem-disubstituted piperazines. researchgate.net The reaction tolerates a range of substituents on the piperazinone ring and the allyl group, demonstrating its versatility. google.com This methodology has been extended to the synthesis of tetrahydropyrimidin-2-ones, which are precursors to valuable β²,²-amino acids. acs.orgcaltech.edu

Synthesis of Diverse Piperazine Derivatives

The functionalization of the this compound scaffold allows for the creation of a wide array of derivatives, enabling fine-tuning of physicochemical and pharmacological properties.

Analogs with Modified Ester Groups (e.g., Methyl vs. Ethyl Esters)

The synthesis of piperazine derivatives often involves intermediates with ester functionalities, such as (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester. The ester group can be readily modified. For example, chiral amino acids have been converted into 6-substituted piperazine-2-acetic acid esters as diastereomeric mixtures. researchgate.net These esters, including methyl and ethyl variants, can be separated chromatographically to yield single diastereomers. researchgate.net The choice of ester can influence reaction kinetics, solubility, and ease of subsequent transformations like hydrolysis to the corresponding carboxylic acid. For instance, ethyl bromoacetate (B1195939) is commonly used to alkylate piperazines to produce piperazine acetic acid ethyl esters, which are then hydrolyzed to the final acid. google.com

Positional Isomers (e.g., C2 vs. C3 Carboxylic Acid Derivatives)

The position of substituents on the piperazine ring is critical for biological activity. Synthetic strategies have been developed to access various positional isomers. While this compound places a substituent at the C2 position, other syntheses target substitution at different carbons. For example, a multi-step synthesis starting from methyl N-β-Boc-l-α,β-diaminopropionate hydrochloride has been used to create 5-alkylated-2-piperazinecarboxylic acids. nih.gov This route involves alkylation, cyclization via reductive amination, and subsequent ester hydrolysis to yield the C5-substituted C2-carboxylic acid derivatives. nih.gov Similarly, syntheses starting from chiral amino acids have been developed to produce either cis or trans 5-substituted-piperazine-2-acetic acid esters with high diastereoselectivity. researchgate.net These methods provide access to a matrix of protected chiral 2,5-disubstituted piperazines, expanding the range of accessible positional isomers. researchgate.net

Functionalization of Piperazine Derivatives for Structure-Activity Relationship (SAR) Studies

The piperazine moiety is a common scaffold in drug discovery, and its functionalization is a key strategy in SAR studies to optimize potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net Starting from a core like this compound, various functional groups can be introduced. lookchem.comchemicalbook.com For example, in the development of cannabinoid receptor 1 (CB1) inverse agonists, a piperazine group was functionalized with a variety of alkyl, aryl, and heteroaryl groups using connectors like amides and sulfonamides to probe a binding pocket and modulate physical properties. nih.gov Similarly, SAR studies on H4 receptor ligands involved the synthesis of numerous substituted 2-(piperazin-1-yl)-quinoxalines to improve binding affinity and in vivo anti-inflammatory properties. acs.org These studies demonstrate how the piperazine ring can be systematically decorated to build a comprehensive understanding of how structural changes affect biological function. nih.govacs.orgnih.gov

| Compound Class | Functionalization Strategy | Goal of SAR Study | Reference |

| Cannabinoid Receptor 1 (CB1) Inverse Agonists | Amides, sulfonamides, carbamates on piperazine N | Improve potency and selectivity | nih.gov |

| Histamine H4 Receptor (H4R) Ligands | Substitution on quinoxaline (B1680401) and piperazine moieties | Enhance binding affinity and anti-inflammatory effects | acs.org |

| Pyridyl Heterocyclic Anilines | Suzuki and Sonogashira couplings on a pyridyl ring | Explore steric contours for improved activity | nih.gov |

Mechanistic and Stereochemical Considerations in Reactions Involving S 1 N Boc 2 Methylpiperazine

Influence of (S)-Configuration on Reactivity and Selectivity in Organic Transformations

The inherent chirality of (S)-1-N-Boc-2-methylpiperazine, originating from the methyl-substituted stereocenter, plays a crucial role in directing the outcomes of asymmetric reactions. The methyl group provides steric hindrance that can influence how reactants approach the piperazine (B1678402) ring, leading to diastereoselective transformations. The Boc protecting group further modulates reactivity by decreasing the nucleophilicity of the N1 nitrogen and by exerting its own steric influence. This combination of a chiral center and a sterically demanding protecting group makes the two nitrogen atoms of the piperazine ring electronically and sterically distinct.

The N1 nitrogen is part of a carbamate (B1207046) and is therefore non-nucleophilic, while the N4 nitrogen is a secondary amine, making it the primary site for nucleophilic attack or reaction with electrophiles. The (S)-configuration at the adjacent C2 carbon creates a chiral environment that can lead to stereoselective additions at the N4 position. For instance, in reactions where the piperazine acts as a nucleophile, the stereocenter can influence the formation of new stereocenters in the product.

In the synthesis of complex molecules, the (S)-2-methylpiperazine moiety is often incorporated to control the spatial arrangement of substituents. This is particularly evident in the synthesis of kinase inhibitors, where the specific stereochemistry of the piperazine derivative is often crucial for effective binding to the target protein's active site. The methyl group can establish key hydrophobic interactions or orient other functional groups for optimal engagement with the target.

Research has shown that the (S)-isomer is frequently favored in drug development due to its compatibility with the binding pockets of target proteins. The steric bulk of the Boc group, combined with the methyl group, provides enhanced steric protection during synthetic steps, which is critical for achieving high stereochemical purity in the final products.

Stereochemical Control in Multi-Step Syntheses

The use of this compound as a chiral starting material is a common strategy for introducing and maintaining stereochemical integrity throughout a multi-step synthesis. The stereochemistry of the final product is often dependent on the configuration of the initial building blocks. researchgate.net By starting with an enantiomerically pure compound like this compound, chemists can avoid costly and often difficult chiral separations or asymmetric syntheses at later stages.

A notable example of this is in the development of the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0853. The synthesis begins with the selective Boc protection of (S)-2-methylpiperazine. acs.org This chiral, protected intermediate is then carried through several steps, including a Buchwald-Hartwig amination, where the (S)-configuration is maintained, ultimately leading to the desired stereochemistry in the final complex drug molecule. acs.org The initial stereocenter dictates the absolute configuration of the product, highlighting the importance of using enantiopure starting materials.

In the synthesis of polysubstituted piperazines, the existing stereocenter at C2 can direct the diastereoselective introduction of new substituents. For example, metalation of the piperazine ring followed by reaction with an electrophile can lead to the formation of new C-C or C-heteroatom bonds with a high degree of stereocontrol, often resulting in an anti relationship between the new substituent and the existing methyl group due to 1,3-asymmetric induction. researchgate.net

The modular nature of syntheses involving this building block allows for the variation of substituents at the N1, N4, C2, and C6 positions while retaining the crucial (S)-stereochemistry. nih.gov This is particularly valuable in the construction of compound libraries for drug discovery, where systematic structural modifications are made to optimize biological activity.

Mechanism of Action of Derived Bioactive Molecules (e.g., Prodrug Concept, Target Interaction)

The (S)-2-methylpiperazine scaffold is a common feature in a wide range of bioactive molecules, including antipsychotics, protease inhibitors, and kinase inhibitors. The mechanism of action of these molecules is intrinsically linked to the three-dimensional structure conferred by the chiral piperazine unit.

In many instances, the piperazine ring itself is crucial for interaction with the biological target. It can participate in hydrogen bonding, ionic interactions, or hydrophobic interactions within a receptor or enzyme active site. The (S)-methyl group can provide a key hydrophobic contact point or, through its steric influence, lock the molecule into a specific conformation that is optimal for binding. For example, in the design of ligands for the α2δ-1 subunit of voltage-gated calcium channels, the activity was found to reside in one enantiomer, demonstrating the importance of the specific stereochemistry for target engagement. nih.gov

The this compound framework can also be utilized in a prodrug strategy. The Boc group can be metabolically cleaved in vivo to release the active piperazine derivative. This approach can be used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile. Once the Boc group is removed, the newly freed secondary amine can participate in crucial interactions with the biological target or be further modified.

The structural similarity of the piperazine ring to neurotransmitters has led to its investigation in neuropharmacology. Derivatives can act as modulators of neurotransmitter receptors and enzymes, leading to therapeutic effects in neurological and psychiatric disorders. The specific stereochemistry of the (S)-2-methylpiperazine moiety is often what determines the selectivity and potency of these interactions.

Regio- and Stereoselectivity in the Functionalization of Piperazine Scaffolds

The functionalization of the this compound scaffold is governed by the electronic and steric differences between the two nitrogen atoms and the influence of the chiral center. The N1 nitrogen is protected by the electron-withdrawing Boc group, rendering it unreactive under many conditions. Consequently, functionalization, such as alkylation or acylation, occurs selectively at the more nucleophilic N4 nitrogen.

The Boc group plays a dual role: it deactivates the N1 nitrogen and provides steric bulk that, in conjunction with the C2-methyl group, directs the approach of incoming reagents. This steric hindrance can be exploited to achieve high regioselectivity in reactions. For example, in nucleophilic aromatic substitution reactions, the piperazine will typically react via the less sterically hindered N4 nitrogen.

The stereochemistry at the C2 position can influence the diastereoselectivity of reactions at other positions on the ring. For instance, C-H functionalization of N-Boc-piperidines, a related class of compounds, has been shown to be highly dependent on the directing group and catalyst, allowing for selective functionalization at the C2, C3, or C4 positions. nih.gov While direct C-H functionalization of this compound is less explored, the principles of stereochemical control would apply. The existing stereocenter would likely influence the facial selectivity of such reactions.

In the synthesis of complex heterocyclic systems, the regioselective functionalization of the piperazine ring is a key step. The predictable reactivity of the N4-amine allows for the controlled, stepwise construction of molecules. For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives as PDE4-muscarinic antagonists utilizes this compound as a key building block, with reactions proceeding selectively at the unprotected nitrogen. chemicalbook.com

The table below summarizes the influence of the structural features of this compound on its reactivity.

| Structural Feature | Influence on Reactivity and Selectivity |

| (S)-Configuration at C2 | Induces chirality, enabling stereoselective and diastereoselective reactions. The methyl group provides steric hindrance that directs the approach of reagents. |

| Boc Protecting Group at N1 | Deactivates the N1 nitrogen, ensuring regioselective functionalization at the N4 nitrogen. Provides steric bulk that contributes to stereocontrol. |

| N4 Secondary Amine | Acts as the primary nucleophilic center for alkylation, acylation, and other coupling reactions. |

This precise control over regio- and stereoselectivity makes this compound a valuable and versatile tool in the synthesis of complex, biologically active molecules.

Analytical and Characterization Techniques in Research on S 1 N Boc 2 Methylpiperazine

Spectroscopic Methods for Structural Elucidation (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (S)-1-N-Boc-2-methylpiperazine. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the molecular framework, confirming the presence of key functional groups and their connectivity. rsc.orgwhiterose.ac.uk

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. Key signals include those for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the various carbons of the piperazine (B1678402) ring and the methyl substituent. whiterose.ac.ukresearchgate.net These spectral data collectively provide unambiguous evidence for the compound's constitution. rsc.orgwhiterose.ac.uk

Table 1: Representative ¹H NMR Spectral Data for this compound in CDCl₃ (Data is illustrative and may vary slightly based on experimental conditions)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~4.2 | m | 1H | Piperazine ring proton |

| ~3.8 | m | 1H | Piperazine ring proton |

| ~3.0 | m | 3H | Piperazine ring protons |

| ~2.85 | m | 1H | Piperazine ring proton |

| ~2.7 | m | 1H | Piperazine ring proton |

| ~1.49 | s | 9H | tert-butyl (Boc) protons |

| ~1.26 | d | 3H | C2-Methyl protons |

Source: chemicalbook.com

Table 2: Representative ¹³C NMR Spectral Data for a Substituted N-Boc-piperazine Derivative in CDCl₃ (Data provides a general reference for expected chemical shift regions)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | Carbonyl carbon (Boc group) |

| ~79.8 | Quaternary carbon (Boc group) |

| ~52.0 - 42.0 | Piperazine ring carbons |

| ~28.5 | tert-butyl methyl carbons |

| ~24.2 | C2-Methyl carbon |

Source: whiterose.ac.uk

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, LC/MS)

Chromatographic methods are indispensable for assessing the purity and, critically, the enantiomeric excess (e.e.) of this compound.

Liquid Chromatography-Mass Spectrometry (LC/MS) is frequently used to confirm the molecular weight and assess the chemical purity of the compound. rsc.orgchemicalbook.com The technique separates the compound from impurities, and the mass spectrometer detects the molecular ion, typically as the protonated species [M+H]⁺, which for this compound would have an m/z (mass-to-charge ratio) of approximately 201. chemicalbook.com This confirms the correct molecular formula (C₁₀H₂₀N₂O₂). chemicalbook.com

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds. uma.esheraldopenaccess.us To separate the (S)-enantiomer from its (R)-enantiomer, a chiral stationary phase (CSP) is required. Columns such as Chiralpak AD-H or similar are often employed. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. Under optimized conditions, the two enantiomers will have distinct retention times, allowing for their quantification and the calculation of the enantiomeric excess. uma.esnih.gov The development of such methods is crucial for ensuring that the compound meets the strict stereochemical requirements for its use in asymmetric synthesis. nih.gov

Table 3: Chromatographic Methods for Analysis

| Technique | Purpose | Typical Findings |

| LC/MS | Purity assessment and molecular weight confirmation | Purity >95%; Detection of [M+H]⁺ ion at m/z ~201. chemicalbook.com |

| Chiral HPLC | Determination of enantiomeric excess (e.e.) | Baseline separation of (S) and (R) enantiomers, allowing for e.e. calculation (e.g., >98%). nih.gov |

Optical Activity Measurements for Stereochemical Confirmation

The inherent chirality of this compound means it is optically active; it rotates the plane of plane-polarized light. A polarimeter is used to measure this rotation, which serves as a fundamental confirmation of the compound's stereochemical identity. libretexts.org

The measurement is reported as the specific rotation ([α]) , a characteristic physical property for a chiral compound. libretexts.org The value is calculated from the observed rotation (α) and depends on the concentration of the sample, the length of the polarimeter cell, the temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm). libretexts.org For this compound, a positive specific rotation value is expected. Published data indicate a specific rotation [α]₂₀/D in the range of +68.0 to +72.0 degrees when measured at a concentration of 0.65 g/100mL in chloroform. aksci.comtcichemicals.com This positive value confirms the (S)-configuration, as its enantiomer, (R)-1-N-Boc-2-methylpiperazine, would exhibit a negative rotation of the same magnitude under identical conditions.

Table 4: Optical Activity Data for this compound

| Parameter | Value | Conditions |

| Specific Rotation [α]₂₀/D | +68.0 to +72.0° | c = 0.65, CHCl₃ |

Source: aksci.comtcichemicals.com

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

The synthesis of enantiomerically pure piperazine (B1678402) derivatives is a significant area of research. Traditional methods often involve the protection of commercially available (S)-2-methylpiperazine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). chemicalbook.comchemicalbook.com One documented procedure involves treating (S)-2-methylpiperazine with n-butyllithium and tert-butyldimethylsilyl chloride before the addition of (Boc)₂O in tetrahydrofuran (B95107) (THF), affording the final product in high yield. chemicalbook.com

Future research is focused on developing more efficient and sustainable synthetic routes. Key areas of exploration include:

Asymmetric Synthesis from Achiral Precursors : Developing catalytic asymmetric methods to synthesize the chiral piperazine core from simple, achiral starting materials would represent a significant advance. This includes the asymmetric allylation of piperazin-2-ones, which provides access to α-tertiary piperazines. nih.gov

Chiral Pool Synthesis : Efficient syntheses starting from readily available chiral molecules, or the "chiral pool," are being investigated. For instance, a concise five-step synthesis of (R)- and (S)-2-methylpiperazine from (D)- and (L)-alanine, respectively, has been described. lookchem.com Another approach utilizes (R)-(–)-phenylglycinol as a chiral auxiliary to produce (R)-(+)-2-methylpiperazine via a diastereoselective methylation step. nih.gov

Directed Lithiation : The use of directed metalation, such as s-BuLi mediated lithiation in the presence of a chiral ligand, offers a powerful method for the enantioselective functionalization of N-Boc protected heterocycles like piperazine. whiterose.ac.uk This technique allows for the direct introduction of substituents at specific positions, potentially streamlining synthetic sequences. whiterose.ac.uk

Development of Novel Biologically Active Compounds Incorporating the (S)-1-N-Boc-2-Methylpiperazine Moiety

The piperazine ring is a well-known pharmacophore present in numerous approved drugs, including anticancer agents like imatinib (B729) and dasatinib. csic.es The this compound scaffold serves as a crucial chiral building block for introducing this moiety into new therapeutic agents, influencing their biological activity and physicochemical properties. chemimpex.comcsic.es

Emerging research focuses on incorporating this specific building block into novel compounds targeting a range of diseases:

Antagonists for Respiratory Diseases : The compound is used as an intermediate in the synthesis of pyrazolo[3,4-b]pyridine derivatives that act as dual PDE4-muscarinic antagonists, which have potential for treating inflammatory conditions like COPD and asthma. lookchem.comchemicalbook.com

Anticancer Agents : New piperazine derivatives are continuously being explored for their antiproliferative activity. csic.es Research into 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives has identified promising candidates against breast cancer. csic.es The stereochemistry of the 2-methyl group is critical in these designs.

CNS-Active Agents : The N-arylpiperazine moiety is important for compounds targeting serotonergic and dopaminergic systems. scienceopen.com Coumarin-piperazine hybrids have been shown to modulate these receptors, indicating potential applications in treating psychiatric disorders. scienceopen.com

Ion Channel Modulators : Piperazinyl derivatives have been developed as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels, which are targets for treating neuropathic pain. nih.gov In these compounds, the stereochemistry of the piperazine substituent was found to be crucial for activity. nih.gov

The table below summarizes representative examples of therapeutic targets for which derivatives of (S)-2-methylpiperazine are being investigated.

Therapeutic Targets of (S)-2-Methylpiperazine Derivatives

| Therapeutic Area | Molecular Target/Application | Compound Class Example |

|---|---|---|

| Inflammatory Disease (e.g., COPD) | PDE4-Muscarinic Antagonists lookchem.comchemicalbook.com | Pyrazolo[3,4-b]pyridine derivatives chemicalbook.com |

| Oncology | KRASG12C Inhibitors mdpi.com | Sotorasib mdpi.com |

| Neuropathic Pain | Caᵥα2δ-1 Subunit of Voltage-Gated Calcium Channels nih.gov | Piperazinyl quinazolin-4-(3H)-ones nih.gov |

| CNS Disorders | Serotonin and Dopamine Receptors scienceopen.com | Coumarin-piperazine derivatives scienceopen.com |

Investigation of its Role in Supramolecular Chemistry and Chirogenic Processes

Chirogenesis is the process of inducing chirality in an achiral system. The chiral nature of this compound makes it an interesting candidate for studies in supramolecular chemistry, particularly in the formation of chiral host-guest complexes.

A notable area of research involves the use of cucurbiturils (CBs), which are achiral, barrel-shaped macrocyclic host molecules. mdpi-res.com While CBs themselves are achiral, they can form diastereomeric complexes by interacting with chiral guests. mdpi-res.com Research has shown that chiral piperazines can act as guests that mediate the formation of highly stereoselective ternary complexes. mdpi-res.com For example, a study demonstrated that the CB complex with (R)-2-methylpiperazine exhibited significant selectivity in binding one enantiomer of a chiral amine over the other. mdpi-res.com This was described as a "commander-sergeant-soldier" system, where the achiral CB host (the sergeant) mediates the interaction based on the chirality of the initial piperazine guest (the commander). mdpi-res.com

Future investigations could explore the use of this compound in similar systems to:

Develop new chiral sensors for enantiomeric recognition.

Create stereoselective supramolecular catalysts.

Control the assembly of chiral nanostructures.

Expansion of Asymmetric Applications in Catalysis and Material Science

The utility of this compound extends to its potential use as a chiral ligand in asymmetric catalysis. a2bchem.com Chiral N-heterocycles are fundamental components of many successful catalysts for enantioselective transformations. After deprotection of the Boc group, the resulting (S)-2-methylpiperazine can serve as a bidentate ligand for transition metals.

Future research directions in this area include:

Design of Novel Chiral Ligands : Using the (S)-2-methylpiperazine core to synthesize new classes of chiral ligands for a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, C-C bond formation, and amination reactions.

Organocatalysis : The secondary amine functionalities of the deprotected piperazine can be used as a scaffold for developing new organocatalysts, for example, in enamine or iminium ion catalysis.

Functional Materials : Incorporating the chiral piperazine moiety into polymers or metal-organic frameworks (MOFs) could lead to new materials with unique properties, such as chiral stationary phases for chromatography or materials for enantioselective separations.

Computational Chemistry Studies on Reactivity and Stereoselectivity

Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding and predicting chemical reactivity and stereoselectivity. nih.gov For a molecule like this compound, computational studies can provide deep insights that guide experimental work.

Emerging research avenues using computational chemistry include:

Mechanism and Stereoselectivity Prediction : DFT calculations can be used to model the transition states of reactions involving this chiral building block. This allows researchers to predict the stereochemical outcome of a reaction and understand the factors controlling it, such as noncovalent interactions. researchgate.net For instance, DFT has been used to study the mechanism of visible light-mediated epimerization of piperazines, correlating the observed diastereomeric ratios with the calculated relative free energies of the isomers. nih.gov

Conformational Analysis : Understanding the preferred conformations of the piperazine ring and the influence of the Boc-group and methyl substituent is crucial for designing molecules with specific shapes for biological targets or catalytic pockets.

Reactivity Prediction : Calculations of electronic properties, such as HOMO-LUMO energy gaps and electrostatic potential maps, can predict the most reactive sites on the molecule for nucleophilic or electrophilic attack, aiding in the design of new synthetic transformations. Studies on the lithiation of N-Boc heterocycles have used computational models to understand the complex mechanisms involved. whiterose.ac.ukcore.ac.uk

By combining computational predictions with experimental validation, researchers can accelerate the discovery of new synthetic methods and applications for this compound.

Q & A

Q. What are the optimal synthetic routes for (S)-1-N-Boc-2-Methylpiperazine with high enantiomeric purity?

The compound is synthesized via Boc protection of (S)-2-methylpiperazine. Key steps include:

- Using n-BuLi in THF to deprotonate the secondary amine, followed by reaction with TBDMSCl to protect the primary amine .

- Subsequent Boc protection with (Boc)₂O under anhydrous conditions, yielding a 93% isolated product after silica gel chromatography .

- Critical parameters: anhydrous solvents, controlled temperature (0–25°C), and inert atmosphere to prevent side reactions.

Q. How can researchers analytically validate the identity and purity of this compound?

- NMR Spectroscopy : Confirm stereochemistry and Boc-group integration (e.g., tert-butyl protons at δ 1.4 ppm) .

- HPLC/Chiral Chromatography : Ensure enantiomeric purity (>98% ee) using chiral stationary phases .

- Mass Spectrometry : Verify molecular weight (200.28 g/mol) via ESI-MS .

Q. What role does this compound play as an intermediate in antipsychotic drug synthesis?

- It serves as a chiral building block for dopamine D3 receptor antagonists, where the (S)-configuration enhances binding affinity .

- Applications include functionalization at the piperazine nitrogen for introducing pharmacophores via coupling reactions (e.g., EDCI/HOBt-mediated amidation) .

Advanced Research Questions

Q. How does stereochemical integrity of this compound impact biological activity in receptor-ligand studies?

- Enantiomeric impurities (>2% R-isomer) can reduce binding efficacy by 30–50% in dopamine receptor assays .

- Methodological Tip : Use chiral derivatizing agents (e.g., Mosher’s acid) for absolute configuration validation .

Q. What strategies optimize reaction scalability while minimizing racemization during Boc deprotection?

- Acid Selection : Use TFA in DCM (0°C, 2 hr) instead of HCl/EtOAc to reduce epimerization .

- Quenching : Neutralize with aqueous NaHCO₃ post-deprotection to stabilize the free amine .

- Process Analytics : Monitor reaction progress via inline FTIR to detect Boc-group removal (disappearance of C=O stretch at 1680 cm⁻¹) .

Q. How can contradictions in reported solubility data (e.g., methanol vs. aqueous buffers) be resolved experimentally?

- Solubility Profiling : Conduct phase-solubility studies at 25°C:

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| Methanol | 50.2 ± 2.1 | |

| Water (pH 7) | 1.8 ± 0.3 |

Q. What thermodynamic models predict CO₂ absorption behavior in 2-methylpiperazine derivatives?

- COSMO-RS Analysis : Predicts Henry’s constants (0.008–0.012 mol/kg·bar) and ΔG of solvation for CO₂ capture applications .

- NRTL/WILSON Models : Regress vapor-liquid equilibrium data to optimize blend ratios with MDEA for post-combustion capture .

Q. What mechanistic insights explain this compound’s role in apoptosis via p53 pathways?

- H-7 derivatives (structurally related) induce nuclear p53 accumulation, triggering caspase-3 activation in SH-SY5Y neuroblastoma cells .

- Experimental Design : Use p53-null cell lines as controls to confirm pathway specificity .

Q. How do storage conditions affect the stability of this compound in long-term studies?

- Stability Data :

| Condition | Degradation (%/month) |

|---|---|

| 25°C, dark, sealed | <0.5% |

| 4°C, humid | 2.1% (hydrolysis) |

Q. What computational methods guide the design of this compound derivatives for selective kinase inhibition?

- Docking Studies : Target ATP-binding pockets of PKC or PKA using AutoDock Vina (∆G < -9 kcal/mol indicates high affinity) .

- SAR Analysis : Introduce substituents at C2 (e.g., ethyl or hydroxymethyl) to modulate selectivity between kinase isoforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。